Imagabalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Imagabalin, also known as PD-0332334, is a compound that was under investigation for its potential therapeutic effects. It acts primarily as a ligand for the α2δ subunit of voltage-dependent calcium channels, exhibiting selectivity for the α2δ1 subunit over the α2δ2 subunit. This mechanism suggests that Imagabalin could influence neurotransmitter release, potentially providing anxiolytic, analgesic, hypnotic, and anticonvulsant-like effects. Despite reaching phase-III clinical trials for generalized anxiety disorder, development was halted due to insufficient efficacy data and safety concerns .

Imagabalin's biological activity is primarily attributed to its interaction with the α2δ subunit of voltage-dependent calcium channels. This interaction is believed to modulate calcium influx in neurons, leading to reduced excitability and altered neurotransmitter release. Preclinical studies indicated potential applications in treating anxiety disorders and neuropathic pain, although clinical trials did not yield sufficient results to support its continued development .

Interaction studies of Imagabalin have focused on its binding affinity to calcium channel subunits and its effects on neurotransmitter release. These studies are crucial for understanding how Imagabalin might interact with other pharmacological agents or biological systems. The specificity of Imagabalin for the α2δ1 subunit suggests that it may have a unique profile compared to other similar compounds that target different subunits or mechanisms .

Imagabalin shares similarities with several other compounds known for their interaction with calcium channels or similar therapeutic targets. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Therapeutic Uses | Unique Features |

|---|---|---|---|

| Gabapentin | α2δ subunit ligand; inhibits excitatory neurotransmitter release | Neuropathic pain, seizures | Well-established use; widely prescribed |

| Pregabalin | Similar to gabapentin; binds to α2δ subunits | Neuropathic pain, anxiety disorders | Approved for multiple indications |

| Lacosamide | Enhances slow inactivation of sodium channels | Epilepsy | Distinct mechanism; not an α2δ ligand |

| Clonazepam | GABA receptor agonist | Anxiety disorders, seizures | Different target (GABA receptors) |

Imagabalin's selectivity for the α2δ1 subunit distinguishes it from gabapentin and pregabalin, which target both α2δ subunits but lack the same specificity. This specificity could theoretically lead to a different side effect profile or efficacy in certain conditions if developed further .

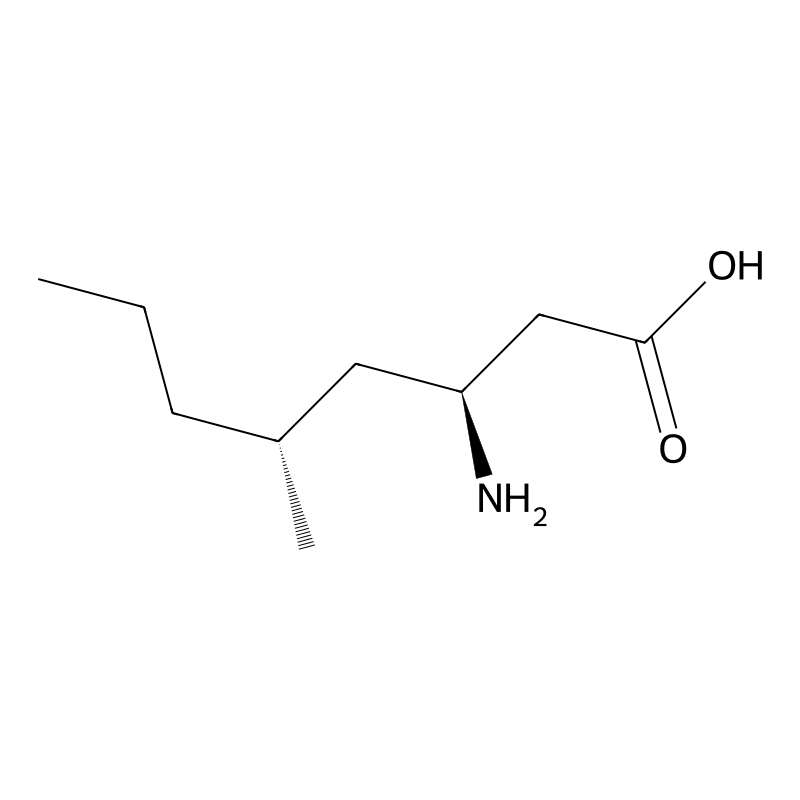

Imagabalin exhibits a well-defined molecular structure with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.256 g/mol [1] [2]. The compound's exact mass is 173.1416 g/mol, with a monoisotopic mass of 173.141579 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for imagabalin is (3S,5R)-3-amino-5-methyloctanoic acid [1] [3], which precisely describes its stereochemical configuration.

The stereochemical arrangement of imagabalin is particularly significant, as it contains two defined stereocenters at positions 3 and 5 of the octanoic acid chain [1] [4]. The absolute configuration is designated as (3S,5R), indicating that the amino group at position 3 has S-configuration while the methyl group at position 5 has R-configuration [1] [3] . This specific stereochemical configuration is critical for its biological activity as a ligand for voltage-dependent calcium channels [3].

The compound's stereochemical specificity distinguishes it from other gabapentinoid compounds. Both imagabalin and pregabalin rely on S-stereocenters for α2δ binding, but structural variations such as methyl versus isobutyl substitution patterns contribute to their distinct pharmacological profiles . The presence of these two chiral centers results in the compound existing as a single enantiomer rather than a racemic mixture, which is essential for its intended therapeutic applications.

Crystallographic Characterization

While specific crystallographic data for imagabalin itself was not found in the available literature, crystallographic studies have been conducted on related compounds and synthetic intermediates. The structural analysis of imagabalin can be inferred from X-ray crystallographic studies of similar gabapentinoid compounds and transaminase enzymes involved in its synthesis.

Crystallographic investigations of transaminases used in imagabalin synthesis have provided valuable structural insights. For instance, crystal structures of ω-transaminases from Vibrio fluvialis JS17 have been determined at 2.0 Å resolution using X-ray crystallography [6]. These studies revealed the typical transaminase fold comprising small and large domains, with crystallographic statistics showing Rwork = 18.7% and Rfree = 23.7% [6].

The crystallographic characterization of imagabalin would be expected to reveal a monoclinic or orthorhombic crystal system, based on the structural characteristics of similar amino acid derivatives. The presence of both amino and carboxylic acid functional groups suggests the potential for hydrogen bonding networks in the crystal lattice, which would influence the compound's physical properties and stability.

Crystal structure determination would provide crucial information about intermolecular interactions, packing arrangements, and conformational preferences of the imagabalin molecule. Such data would be particularly valuable for understanding the compound's solid-state properties, including polymorphism, stability, and bioavailability characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has been extensively utilized in the structural characterization and synthesis monitoring of imagabalin. ¹H and ¹³C nuclear magnetic resonance data have been documented from synthesis studies, particularly during mechanistic investigations of the reaction between 3-methylpentanoic acid and Meldrum's acid [7] [8]. Online nuclear magnetic resonance spectroscopy has proven invaluable for monitoring the synthesis process, providing conclusive spectroscopic evidence for intermediate species formation [7].

The nuclear magnetic resonance spectroscopic profile of imagabalin would be expected to show characteristic signals for the octanoic acid backbone, with distinct chemical shifts for the amino group at position 3 and the methyl substituent at position 5. The stereochemical configuration would influence coupling patterns and chemical shift values, providing confirmation of the (3S,5R) absolute configuration.

Mass Spectrometry

Mass spectrometric analysis of imagabalin and related compounds has been well-documented using electrospray ionization tandem mass spectrometry (ESI-MS/MS) techniques [9] [10]. For structurally similar compounds like pregabalin, parent-to-product ion combinations of m/z 160.2→55.1 have been utilized for quantification purposes [9] [10]. The mass spectrometric fragmentation pattern of imagabalin would be expected to show similar characteristics, with the molecular ion peak at m/z 174 [M+H]⁺ and characteristic fragment ions corresponding to the loss of the carboxylic acid group and amino group.

High-resolution mass spectrometry provides precise molecular weight confirmation and elemental composition verification. Hydrophilic Interaction Liquid Chromatography coupled with high-resolution mass spectrometry has been successfully applied to similar compounds, demonstrating sensitivity levels with detection limits as low as 0.025 μg/mL [11].

Infrared Spectroscopy

Infrared spectroscopic analysis of imagabalin would reveal characteristic absorption bands corresponding to its functional groups. The compound would be expected to exhibit strong absorption bands in the 3300-3500 cm⁻¹ region corresponding to N-H stretching vibrations of the primary amino group [12] [13]. The carboxylic acid functionality would manifest as a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch near 1700 cm⁻¹ [12] [13].

Additional characteristic bands would include C-H stretching vibrations in the 2800-3000 cm⁻¹ region from the aliphatic carbon chain, and various bending and stretching modes in the fingerprint region below 1500 cm⁻¹ [12] [13]. The fingerprint region would be particularly valuable for compound identification and purity assessment, as it provides a unique spectroscopic signature for imagabalin.

Stability Under Various Environmental Conditions

Temperature Stability

Imagabalin demonstrates variable stability under different temperature conditions. For short-term storage (days to weeks), the compound should be maintained at 0-4°C under dry, dark conditions . For long-term storage (months to years), temperatures of -20°C are recommended to maintain chemical integrity . These storage conditions are consistent with standard pharmaceutical practices for amino acid derivatives and prevent thermal degradation pathways.

Thermal stability studies on related gabapentinoid compounds indicate that elevated temperatures can lead to degradation processes, including potential lactamization reactions. Computational studies have investigated the lactamization process of structurally related compounds, suggesting that temperature-dependent degradation mechanisms may occur [15].

Photostability

Light exposure represents a significant stability concern for imagabalin. The compound should be stored in dry, dark conditions to prevent photodegradation . Photostability studies on similar pharmaceutical compounds have demonstrated that exposure to light can lead to structural modifications and loss of biological activity. The presence of amino and carboxylic acid functional groups makes the compound susceptible to photochemical reactions that could alter its therapeutic properties.

Chemical Stability

The chemical stability of imagabalin is influenced by various environmental factors including pH, moisture, and oxidative conditions. The compound should be stored under dry conditions to prevent hydrolysis reactions that could affect the amino acid structure . An inert atmosphere is recommended to prevent oxidative degradation processes that might compromise the compound's integrity .

Oxidative stability is particularly important given the presence of the amino group, which can be susceptible to oxidation under certain conditions. The compound's stability profile suggests that it should be protected from both atmospheric oxygen and moisture to maintain its chemical and biological properties over extended storage periods.

pH Effects

While specific pH stability data for imagabalin was not comprehensively characterized in the available literature, related amino acid compounds typically demonstrate pH-dependent stability profiles. The presence of both amino and carboxylic acid functional groups suggests that the compound would exist in different ionization states depending on the pH of the environment, which could influence its stability and degradation pathways.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Midelfort KS, Kumar R, Han S, Karmilowicz MJ, McConnell K, Gehlhaar DK, Mistry